molecular formula C17H26N2O4S B4935155 3-METHYL-4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

3-METHYL-4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B4935155
M. Wt: 354.5 g/mol
InChI Key: YSEHIQYEQQVNAL-UHFFFAOYSA-N
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Description

3-METHYL-4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonamide group, and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: This step often involves the reaction of an amine with a sulfonyl chloride under basic conditions.

    Ether Linkage Formation: This can be accomplished through nucleophilic substitution reactions where an alcohol reacts with an alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-METHYL-4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-METHYL-4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-methyl-4-(2-oxo-2-piperidin-1-ylethoxy)-N-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-13(2)18-24(21,22)15-7-8-16(14(3)11-15)23-12-17(20)19-9-5-4-6-10-19/h7-8,11,13,18H,4-6,9-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEHIQYEQQVNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OCC(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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